Fluorinated Nitroanilines in Drug Discovery: A Technical Whitepaper on 2-Nitro-6-(trifluoromethoxy)aniline
Fluorinated Nitroanilines in Drug Discovery: A Technical Whitepaper on 2-Nitro-6-(trifluoromethoxy)aniline
Executive Summary & Core Chemical Identity
For researchers and drug development professionals, pinpointing the exact chemical identifiers for highly specific fluorinated building blocks is critical for procurement and synthetic planning.
The base compound 2-Nitro-6-(trifluoromethoxy)aniline (Molecular Formula: C₇H₅F₃N₂O₃) has a molecular weight of 222.12 g/mol [1].
The CAS Number Nuance: In commercial chemical databases, the pure, unsubstituted 2-Nitro-6-(trifluoromethoxy)aniline lacks a widely standardized, standalone CAS registry number. This is because the unsubstituted scaffold is rarely utilized in its base form; the strongly electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups renders the aniline ring highly deactivated.
Instead, the pharmaceutical industry relies almost exclusively on its halogenated derivatives to provide a reactive "handle" for transition-metal-catalyzed cross-coupling. The primary commercial standard for this scaffold is 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline , which is registered under CAS Number 1257535-31-1 (Molecular Weight: 301.02 g/mol )[2][3].
Physicochemical Profiling & Causality in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is sought after in medicinal chemistry.
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The Trifluoromethoxy (-OCF₃) Effect: Often termed a "super-halogen," the -OCF₃ group imparts exceptional lipophilicity (Hansch parameter π≈1.04 ) without the steric bulk of larger alkyl groups. It adopts an orthogonal conformation relative to the aromatic ring, which can disrupt planar π -stacking and improve the aqueous solubility of the final Active Pharmaceutical Ingredient (API).
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Electronic Deactivation: The synergistic electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethoxy groups drastically reduce the nucleophilicity of the amine (-NH₂). This prevents unwanted side reactions (e.g., spontaneous dimerization or premature acylation) during the early stages of library synthesis.
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Regioselective Activation: When the base scaffold is subjected to electrophilic aromatic substitution (such as bromination), the steric hindrance of the -OCF₃ and -NO₂ groups, combined with the ortho/para-directing nature of the amine, forces substitution almost exclusively at the para position (C4), yielding the commercially ubiquitous CAS 1257535-31-1[2].
Quantitative Data Presentation
The following table summarizes the structural and physical data of the base scaffold compared to its critical commercial derivatives and isomers.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Synthetic Utility |
| 2-Nitro-6-(trifluoromethoxy)aniline | C₇H₅F₃N₂O₃ | 222.12 g/mol | Not widely indexed | Theoretical base scaffold[1]. |
| 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | C₇H₄BrF₃N₂O₃ | 301.02 g/mol | 1257535-31-1 | Electrophile for Suzuki/Buchwald couplings[2][3]. |
| 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline | C₇H₄IF₃N₂O₃ | 348.02 g/mol | Derivative specific | Highly reactive electrophile for mild Pd-catalysis[4]. |
| 2-Nitro-4-(trifluoromethoxy)aniline | C₇H₅F₃N₂O₃ | 222.12 g/mol | 2267-23-4 | Positional isomer used in Riluzole impurity studies[1]. |
Experimental Workflow: Self-Validating Cross-Coupling Protocol
To utilize the commercially available 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) in drug development, researchers typically employ a Suzuki-Miyaura cross-coupling.
Causality of Experimental Choices: Because the aryl bromide is highly electron-deficient, oxidative addition by Palladium is rapid. However, the resulting Pd(II) intermediate is prone to protodeboronation or catalyst degradation if the base is too harsh. Therefore, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen to stabilize the metal center, and a mild base (K₂CO₃) is used in a biphasic solvent system.
Step-by-Step Suzuki-Miyaura Methodology
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Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Rationale: The bidentate dppf ligand prevents the precipitation of palladium black in the presence of the strongly electron-withdrawing nitro group.
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Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 10 mL).
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Reaction Execution: Heat the mixture to 90°C for 12 hours.
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Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (UV-active, distinct yellow spot due to the nitro group) should be completely consumed.
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Workup & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
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Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. Crucial validation: Ensure the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material at m/z 301/303, confirming successful coupling.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized biaryl scaffold.
Mechanistic Pathway Visualization
The following diagram illustrates the logical synthetic progression from the theoretical base scaffold to an advanced Active Pharmaceutical Ingredient (API) intermediate.
Synthetic pathway from base scaffold to API via Pd-catalyzed cross-coupling.
References
- Calpaclab. "4-Bromo-2-nitro-6-(trifluoromethoxy)aniline, 97% Purity". Calpaclab Catalog.
- Sigma-Aldrich. "2-bromo-6-nitro-4-aniline / 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline". Sigma-Aldrich Product Directory.
- National Center for Biotechnology Information (NCBI). "2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772". PubChem Database.
- Smolecule. "Buy 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline". Smolecule Applications.

